

Application Notes: Anhydrous Dimethylamine in Laboratory-Scale Synthesis

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Compound of Interest

Compound Name: Dimethylamine

Cat. No.: B145610

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Introduction

Dimethylamine ((CH₃)₂NH) is a secondary amine that serves as a versatile and fundamental building block in organic synthesis.[1] Commercially, it is often available as a compressed liquefied gas or, more commonly, as an aqueous solution (typically 40%).[2][3] For many applications in research and drug development, particularly those sensitive to water, the use of anhydrous **dimethylamine** is crucial. These application notes provide detailed protocols for the safe in-situ generation and use of anhydrous **dimethylamine** gas in a laboratory setting.

Physicochemical and Safety Data

Anhydrous **dimethylamine** is a colorless, flammable gas with a characteristic fishy or ammonia-like odor.[4] It is classified as an extremely flammable gas that can cause serious eye and skin irritation.[5] Due to its volatility and reactivity, strict adherence to safety protocols is mandatory.

Property	Value	Reference
Molecular Formula	C ₂ H ₇ N	[3]
Molecular Weight	45.08 g/mol	[3]
Boiling Point	7 °C	[3]
Melting Point	-93 °C	[3]
Density (liquid)	0.68 g/mL at 20 °C	[3]
Vapor Pressure	1277 mmHg at 20 °C	[3]
pKa (of (CH ₃) ₂ NH ₂ ⁺)	10.73	[2]
Flash Point	-18 °C	[6]
Autoignition Temp.	400 °C (753 °F)	[3]
Explosive Limits	2.8–14.4 %	[3]

Safety and Handling Precautions

- Ventilation: All manipulations involving **dimethylamine** must be conducted in a well-ventilated chemical fume hood.[5] Systems under pressure should be regularly checked for leaks.[5]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[7]
- Ignition Sources: **Dimethylamine** is extremely flammable.[6] Prohibit all sources of ignition, such as open flames, hot surfaces, and sparks, from the work area.[6] Use only non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[6][8]
- Storage: Store aqueous **dimethylamine** solutions in a cool, well-ventilated area.[2] Compressed gas cylinders should be secured away from corrosive vapors and heat sources. [2][5]

- Corrosivity: **Dimethylamine** is corrosive to aluminum, zinc, copper, and their alloys.[6] Ensure all apparatus components are made of compatible materials like glass, stainless steel, or PTFE.[8]
- Toxicity: **Dimethylamine** is harmful if inhaled and can cause respiratory irritation.[5] It is corrosive to the skin and eyes.[4] Emergency eye wash fountains and safety showers must be readily available.[5]
- Byproduct Formation: Avoid contact with nitrous acid or nitrosating agents, as this can form the potent carcinogen N-nitrosodimethylamine (NDMA).[2]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Dimethylamine Gas

This protocol describes a common and convenient laboratory method for generating anhydrous **dimethylamine** gas by treating a concentrated aqueous solution with a strong base.[9] The evolved gas is subsequently dried by passing it through a column of solid potassium hydroxide.

Materials:

- **Dimethylamine** solution (e.g., 40% in water)
- Potassium hydroxide (KOH), solid pellets
- Three-necked round-bottom flask (for generation)
- Addition funnel
- Gas outlet adapter
- Drying tube or column
- Inert gas supply (Nitrogen or Argon)
- Glass tubing or cannula for gas delivery

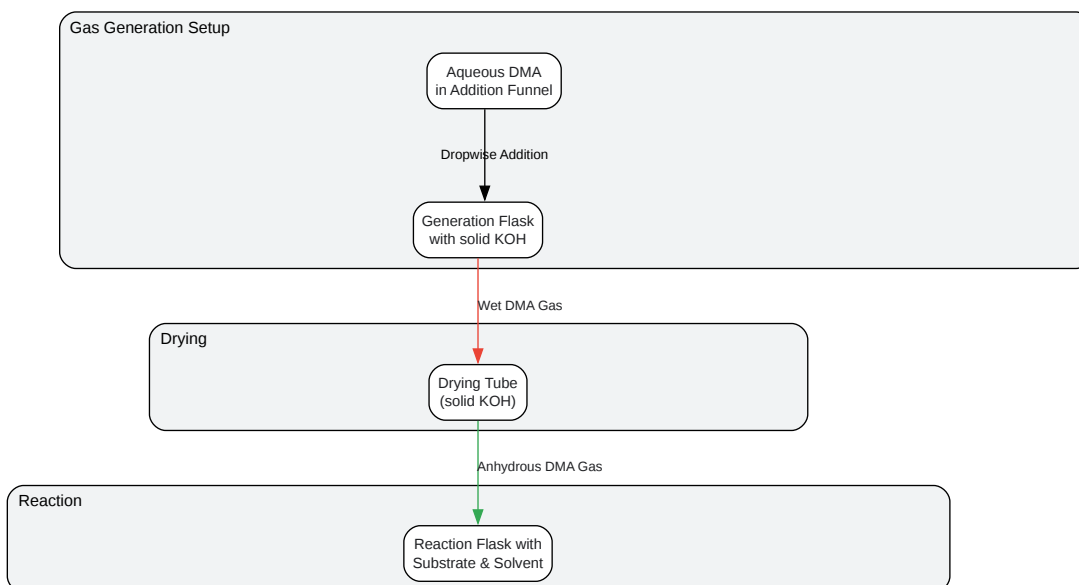
- Reaction flask (for use of the gas) equipped with a gas inlet tube and an exit bubbler

Procedure:

- Apparatus Setup:
 - Assemble a three-necked flask equipped with an addition funnel and a gas outlet adapter. The third neck can be fitted with a stopper or an inert gas inlet.
 - Fill the addition funnel with the 40% aqueous **dimethylamine** solution.
 - Carefully charge the flask with solid potassium hydroxide pellets.
 - Connect the gas outlet of the generation flask to a drying tube packed with solid KOH pellets. Use glass wool plugs to hold the pellets in place.
 - Connect the outlet of the drying tube to a gas inlet tube (e.g., a long glass tube or cannula) that will be submerged below the surface of the solvent in the target reaction flask.
- Gas Generation:
 - Flush the entire apparatus with an inert gas (e.g., Nitrogen) to remove air and moisture.
 - Begin slowly adding the aqueous **dimethylamine** solution from the addition funnel dropwise onto the solid potassium hydroxide pellets.^[9]
 - The generation of **dimethylamine** gas will commence immediately. Control the rate of gas evolution by adjusting the rate of addition of the aqueous solution.
- Drying and Use:
 - The evolved gas is passed through the drying tube containing solid KOH to remove water.^[9]
 - The resulting anhydrous **dimethylamine** gas is then bubbled directly into the reaction mixture.^[9]

- Maintain a gentle flow of inert gas through the system if needed. The reaction progress can often be monitored by a change in temperature or by analytical methods (e.g., TLC, GC).
- Shutdown:
 - Once the required amount of **dimethylamine** has been generated, stop the addition of the aqueous solution.
 - Continue to flush the system with inert gas for a few minutes to ensure all residual **dimethylamine** is transferred to the reaction flask or vented safely through the fume hood exhaust.
 - Carefully dismantle and clean the generation apparatus in the fume hood.

Diagram: Experimental Workflow for Anhydrous **Dimethylamine** Generation



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Caption: Workflow for generating and using anhydrous **dimethylamine** gas.

Protocol 2: General Use in Nucleophilic Substitution

This protocol provides a general methodology for using the generated anhydrous **dimethylamine** gas in a nucleophilic substitution reaction, based on a procedure for the synthesis of 2-(Dimethylamino)pyrimidine.[9]

Materials:

- Electrophilic substrate (e.g., 2-chloropyrimidine)
- Anhydrous solvent (e.g., absolute ethanol)
- Anhydrous **dimethylamine** gas (generated as per Protocol 1)
- Reaction flask (three-necked)
- Reflux condenser
- Gas inlet tube
- Stirring mechanism (magnetic stir bar or overhead stirrer)
- Heating mantle

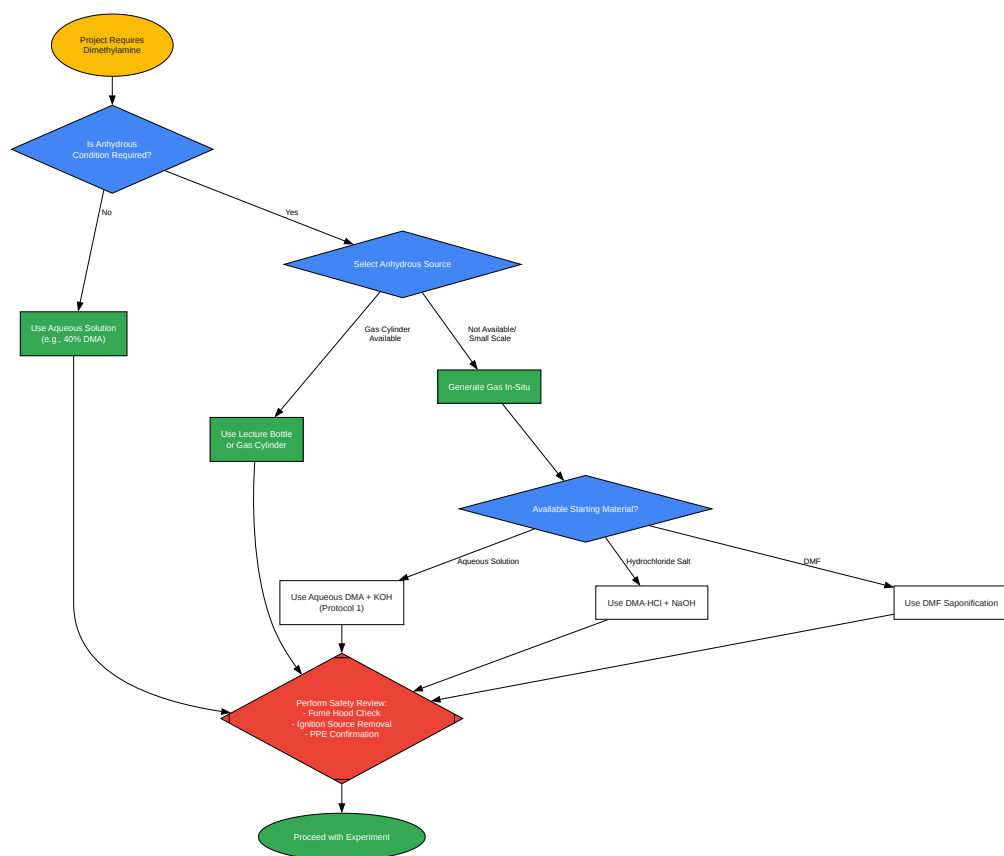
Procedure:

- Reaction Setup:
 - In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stir bar, dissolve the electrophilic substrate (e.g., 2-chloropyrimidine) in an appropriate anhydrous solvent (e.g., absolute ethanol).[9]
- Initiation of Reaction:
 - Heat the solution to reflux.[9]

- Begin bubbling the anhydrous **dimethylamine** gas, generated and dried according to Protocol 1, through the refluxing solution via the gas inlet tube.[9]
- Reaction Monitoring:
 - Continue the addition of **dimethylamine** gas for the required reaction time (e.g., 6 hours), which should be determined by literature precedent or by monitoring the reaction's progress using a suitable analytical technique (TLC, GC, LC-MS).[9]
- Workup and Isolation:
 - Once the reaction is complete, stop the flow of **dimethylamine** and cool the reaction mixture to room temperature.
 - The workup procedure will be specific to the product. It may involve steps such as:
 - Distilling off a portion of the solvent to concentrate the mixture.[9]
 - Precipitating byproducts (e.g., **dimethylamine** hydrochloride) by adding a less polar solvent like ether and cooling in an ice bath.[9]
 - Filtering to remove solid byproducts.
 - Removing the remaining solvent under reduced pressure.
 - Purifying the crude product by distillation, chromatography, or recrystallization.[9]

Logical Workflow

Diagram: Decision Framework for Using **Dimethylamine** in the Lab



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